molecular formula C18H19FN4O2S B2596605 ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105203-24-4

ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No.: B2596605
CAS No.: 1105203-24-4
M. Wt: 374.43
InChI Key: LXFQJVPFLVLLMU-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Thioester formation: The final step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[3,4-d]pyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Fluorobenzene derivatives, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for therapeutic applications, including as potential treatments for various diseases.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.

    Pyrazolo[3,4-d]pyridazine derivatives: These compounds have the same core structure and are used in similar applications.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group often have enhanced biological activity and stability.

Uniqueness

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-4-25-15(24)10-26-18-17-14(16(11(2)3)21-22-18)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQJVPFLVLLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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